JNJ-40418677

Alzheimer's disease γ-secretase Aβ42 selectivity

JNJ-40418677 (CAS: 1146594-87-7) is a γ-secretase modulator (GSM) derived from NSAID-based structural optimization, developed by Johnson & Johnson Pharmaceutical Research and Development. It functions as a small-molecule allosteric modulator that shifts the cleavage specificity of the γ-secretase complex without inhibiting total enzymatic activity.

Molecular Formula C30H31NO5
Molecular Weight 485.58
CAS No. 554431-74-2
Cat. No. B608206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-40418677
CAS554431-74-2
SynonymsJNJ-17148066;  JNJ 17148066;  JNJ17148066; 
Molecular FormulaC30H31NO5
Molecular Weight485.58
Structural Identifiers
SMILESOC1=CC(OCC2)=C(C=C1)C3=C2C(C=CC(O)=C4)=C4O[C@@H]3C5=CC=C(OCCN6CCCCC6)C=C5
InChIInChI=1S/C30H31NO5/c32-21-7-11-26-27(18-21)35-16-12-25-24-10-6-22(33)19-28(24)36-30(29(25)26)20-4-8-23(9-5-20)34-17-15-31-13-2-1-3-14-31/h4-11,18-19,30,32-33H,1-3,12-17H2/t30-/m1/s1
InChIKeyOFYZVZJXVRFMIW-SSEXGKCCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JNJ-40418677 for Alzheimer's Research: A Selective γ-Secretase Modulator with Validated In Vivo Brain Penetration and Aβ42 Reduction


JNJ-40418677 (CAS: 1146594-87-7) is a γ-secretase modulator (GSM) derived from NSAID-based structural optimization, developed by Johnson & Johnson Pharmaceutical Research and Development [1]. It functions as a small-molecule allosteric modulator that shifts the cleavage specificity of the γ-secretase complex without inhibiting total enzymatic activity [1]. The compound's key differentiating characteristic lies in its selective reduction of amyloid-β 42 (Aβ42)—the highly aggregation-prone and neurotoxic peptide species that initiates plaque deposition in Alzheimer's disease pathology—while preserving overall amyloid precursor protein (APP) processing and Notch signaling pathways [1].

JNJ-40418677 Selectivity Profile: Why Not All γ-Secretase Modulators Are Interchangeable in Alzheimer's Research


The γ-secretase modulator class exhibits substantial heterogeneity in selectivity profiles, off-target liabilities, and in vivo target engagement. First-generation NSAID-derived GSMs (e.g., R-flurbiprofen) demonstrate weak Aβ42-lowering potency with EC50 values in the high micromolar range and are confounded by COX inhibition [1][2]. Conversely, γ-secretase inhibitors (GSIs) such as semagacestat, while potent in Aβ reduction, non-selectively block all γ-secretase cleavage events including Notch processing—a mechanism linked to gastrointestinal toxicity, immunosuppression, and skin cancers in clinical trials [1][2]. These mechanistic and potency divergences preclude generic substitution between compounds bearing the 'γ-secretase modulator' label.

JNJ-40418677 Procurement Evidence: Head-to-Head In Vitro and In Vivo Performance Data for Scientific Selection


JNJ-40418677 Selectively Reduces Aβ42 While Preserving Notch Processing: Direct Comparison with Semagacestat (GSI)

JNJ-40418677 selectively reduced Aβ42 secretion without inhibiting Notch processing, in contrast to γ-secretase inhibitors (GSIs) such as semagacestat which block Notch cleavage [1]. The compound maintained Aβ42 suppression while preserving all other APP cleavage products (CTF-β, CTF-α) [1].

Alzheimer's disease γ-secretase Aβ42 selectivity Notch signaling

JNJ-40418677 Brain-to-Plasma Equilibration: Quantitative BBB Penetration Data Supporting CNS Target Engagement

Following a single oral dose of 30 mg/kg in non-transgenic mice, JNJ-40418677 achieved equivalent concentrations of 17 μM in both brain tissue and plasma at 4 hours post-dose, confirming efficient and rapid blood-brain barrier penetration [1][2].

Blood-brain barrier CNS penetration brain-to-plasma ratio pharmacokinetics

JNJ-40418677 Dose-Dependent Aβ42 Reduction in Mouse Brain: In Vivo Target Engagement Quantification

Acute oral administration of JNJ-40418677 produced a dose-dependent reduction in brain Aβ42 levels in non-transgenic mice, with Aβ42 levels reduced to approximately 50% of vehicle control at 100 mg/kg and below 40% at 300 mg/kg at 4 hours post-dose [1]. Concurrently, Aβ38 levels showed a compensatory increase of approximately 60% above baseline at 30 mg/kg between 2 and 24 hours post-dose, confirming the characteristic GSM activity signature of shifting γ-secretase cleavage toward shorter, less aggregation-prone Aβ species [1][2].

Aβ42 reduction in vivo pharmacology dose-response target engagement

JNJ-40418677 Chronic Treatment Reduces Amyloid Plaque Burden in Tg2576 Mice: Comparative Analysis with Vehicle Control

Chronic 7-month dietary administration of JNJ-40418677 to Tg2576 transgenic Alzheimer's disease model mice (treated from 6 to 13 months of age) produced dose-dependent reductions in both plaque number and plaque-occupied brain area [1]. The treatment reduced brain Aβ42, Aβ40, and Aβ38 levels in the deposited (plaque-associated) fraction and reduced Aβ42 and Aβ40 in the soluble fraction [1][2].

Amyloid plaque Tg2576 mouse model chronic dosing histopathology

JNJ-40418677 In Vitro Potency Across Human and Rat Systems: Comparative IC50 Data for Experimental Design

JNJ-40418677 demonstrated consistent Aβ42-lowering potency across human and rodent cellular systems, with mean IC50 values of 200 nM in human SK-N-BE(2) neuroblastoma cells expressing APP and 185 nM in primary rat cortical neurons [1][2]. In both systems, Aβ42 secretion was selectively reduced without affecting total Aβ levels [1].

IC50 cell-based assay species comparison Aβ42 inhibition

JNJ-40418677 COX-1/2 Counter-Screening Data: Exclusion of NSAID-Derived Off-Target Activity

Despite its structural derivation from NSAID scaffolds, JNJ-40418677 showed no inhibitory activity against COX-1 or COX-2 at concentrations up to 60 μM, representing a 300-fold safety margin relative to its cellular Aβ42-lowering IC50 (200 nM) [1].

COX inhibition off-target screening NSAID-derived GSM selectivity

JNJ-40418677 Applications: Preclinical Research Scenarios for Alzheimer's Disease and γ-Secretase Pharmacology


In Vivo Target Engagement and CNS Pharmacodynamic Studies

JNJ-40418677 is suitable for acute oral dosing studies in rodent models where CNS target engagement must be confirmed via Aβ42 reduction and Aβ38 elevation. The compound's 1:1 brain-to-plasma ratio (17 μM at 30 mg/kg) [1] and dose-dependent Aβ42 lowering (50% reduction at 100 mg/kg) [2] provide reliable pharmacokinetic-pharmacodynamic benchmarks for experimental design.

Chronic Efficacy Studies in Transgenic Alzheimer's Disease Mouse Models

JNJ-40418677 supports chronic dietary administration studies in amyloid-depositing models such as Tg2576 mice. The 7-month dosing paradigm (60-120 mg/kg/day) demonstrated reductions in plaque number and plaque-occupied area [1], establishing a validated protocol for evaluating disease-modifying effects of γ-secretase modulation over extended treatment periods.

Mechanistic Studies of APP Processing and Aβ Peptide Profile Shifting

JNJ-40418677 enables investigation of γ-secretase processivity modulation without confounding Notch pathway inhibition or COX activity interference [1]. Researchers can use the compound (IC50 = 200 nM in human cells, 185 nM in rat neurons) [2] to dissect GSM-mediated shifts in Aβ peptide profiles—specifically the reduction of Aβ42 with concurrent Aβ38 elevation—as a tool for understanding APP intramembrane proteolysis.

Control Compound for Comparing GSM Selectivity Versus GSI Toxicity

JNJ-40418677 serves as a reference GSM for studies contrasting γ-secretase modulation with inhibition. Its preserved Notch signaling at concentrations up to 60 μM [1] contrasts sharply with GSIs such as semagacestat, enabling side-by-side experimental comparisons of the differential cellular consequences of allosteric modulation versus catalytic inhibition of the γ-secretase complex.

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